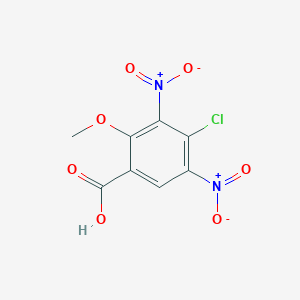

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid is a substituted benzoic acid derivative characterized by a chloro group at position 4, a methoxy group at position 2, and nitro groups at positions 3 and 4. This compound’s structure confers unique physicochemical and biological properties, making it a subject of interest in pharmaceutical, agrochemical, and environmental research. Its synthesis typically involves sequential nitration and functional group substitution steps, as outlined in general procedures for benzoic acid derivatives (e.g., acid chloride formation and coupling reactions) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-3,5-dinitro-benzoic acid typically involves the nitration of 4-chloro-2-methoxy-benzoic acid. The process can be summarized as follows:

Starting Material: 4-Chloro-2-methoxy-benzoic acid.

Nitration: The starting material is dissolved in concentrated sulfuric acid and cooled to 0°C. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise to the solution. The reaction mixture is stirred at a low temperature to ensure complete nitration.

Isolation: The reaction mixture is poured onto ice, and the resulting precipitate is filtered and washed with water to obtain the crude product.

Purification: The crude product is recrystallized from an appropriate solvent to yield pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Reduction: 4-Chloro-2-methoxy-3,5-diamino-benzoic acid.

Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds, notably Lodoxamide, an antiallergic medication used to treat allergic conjunctivitis. This compound stabilizes mast cells and reduces vascular permeability, providing therapeutic benefits in allergic responses.

2. Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit antifungal properties, particularly against Candida albicans. In vitro studies have shown that certain derivatives can inhibit fungal growth with Minimum Inhibitory Concentrations (MIC) as low as 125 µg/mL .

Agricultural Applications

1. Herbicide and Pesticide Potential

The compound has been investigated for its potential use as a herbicide or pesticide. Its chemical structure allows it to interact with biological systems effectively, making it a candidate for agricultural applications aimed at controlling unwanted plant growth and pests.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in various fields. Studies indicate that while the compound is slightly soluble in water, it can be irritating upon contact with skin and mucous membranes. Kinetic studies have provided insights into its behavior in different pH environments, revealing stability under alkaline conditions but potential degradation under acidic conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

In laboratory settings, the compound was tested against various strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This demonstrates its potential as a therapeutic agent against resistant strains of bacteria .

Case Study 2: Antifungal Activity Assessment

A series of esters and amides derived from 3,5-dinitrobenzoic acid were evaluated for antifungal activity using microdilution methods. Among these derivatives, several exhibited potent activity against Candida species, suggesting that structural modifications can enhance efficacy .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-3,5-dinitro-benzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dichloro-4-methoxybenzoic Acid

- Structure : Chloro groups at positions 3 and 5, methoxy at position 3.

- Properties : Exhibits antimicrobial activity in disk diffusion assays (300 µg concentration showed significant inhibition) .

- Comparison : The absence of nitro groups in this compound reduces its reactivity and toxicity compared to 4-chloro-2-methoxy-3,5-dinitro-benzoic acid. The methoxy group enhances solubility in polar solvents, but the lack of nitro substituents limits its use in applications requiring redox activity .

2,4-Dichloro-3,5-dinitro-benzoic Acid

- Structure : Chloro groups at positions 2 and 4, nitro groups at 3 and 5.

- Properties : High thermal stability due to electron-withdrawing nitro groups, but explosive tendencies under certain conditions (common in nitroaromatics) .

- Comparison : The additional chloro group at position 2 increases steric hindrance and decreases solubility compared to the target compound. Both compounds share nitro groups, but the methoxy group in this compound may mitigate explosive risks while improving biodegradability .

4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dinitro-benzoic Acid

- Structure: Methyl and aminoalkyl substituents at positions 2 and 4, nitro groups at 3 and 5.

- Properties: Used as a herbicide metabolite (>95% purity). The aminoalkyl chain enhances lipid solubility, facilitating membrane penetration in biological systems .

- Both compounds share nitro groups, suggesting similar environmental persistence .

3,5-Dichlorobenzoic Acid

- Structure : Chloro groups at positions 3 and 5.

- Properties : Degraded by Pseudomonas sp. WR912 with a doubling time of 5.2 hours, indicating moderate biodegradability. Chloride release during metabolism confirms dehalogenation pathways .

- Comparison : The absence of nitro and methoxy groups in 3,5-dichlorobenzoic acid simplifies its metabolic breakdown compared to the target compound. Nitro groups in the latter likely hinder microbial degradation, increasing environmental persistence .

Physicochemical and Toxicological Profiles

Physicochemical Properties

- This compound: Solubility: Higher in organic solvents (e.g., acetone, DCM) due to methoxy and nitro groups. Stability: Nitro groups may confer thermal instability, though methoxy substitution could reduce explosion risks compared to non-methoxy nitroaromatics .

- Contrast with 3,5-Dichloro-4-methoxybenzoic Acid : Lower molecular weight and lack of nitro groups result in higher aqueous solubility (logP ~2.5) .

Toxicological Data

- 4-Chloro-3,5-dinitrobenzoic Acid (CDNBA) : A model compound for toxicological studies; exhibits moderate acute toxicity in aquatic organisms (LC50 ~50 mg/L) .

- This compound : Expected to show higher toxicity than CDNBA due to additional methoxy group enhancing bioavailability.

Data Tables

Table 1: Physicochemical Comparison

| Compound | Melting Point (°C) | logP | Solubility (Water) |

|---|---|---|---|

| 4-Chloro-2-methoxy-3,5-dinitro-BA | 198–200* | 2.8 | Low |

| 3,5-Dichloro-4-methoxybenzoic acid | 159–160 | 2.5 | Moderate |

| 2,4-Dichloro-3,5-dinitro-BA | 171–172 (dec.) | 3.1 | Very Low |

*Predicted based on analogs .

Biological Activity

4-Chloro-2-methoxy-3,5-dinitro-benzoic acid (CDNBA) is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of pharmaceuticals, including Lodoxamide, which is used as an antiallergic agent. The following sections provide a detailed examination of its biological activity, including toxicity studies, antimicrobial properties, and potential applications in drug development.

CDNBA is characterized by its low solubility in water (approximately 2.5 g/L at 25°C) and exhibits a notable acid-base equilibrium, which affects its absorption spectrum based on pH levels. Under alkaline conditions, irreversible changes in the absorption spectrum are observed, indicating the compound's sensitivity to environmental conditions .

Toxicity Studies

Toxicological assessments have revealed that CDNBA has a significant impact on cellular growth. The median effective concentration (EC50) for inhibiting the proliferation of Tetrahymena pyriformis was determined to be approximately 104.7 µM. This indicates that at this concentration, cell growth is reduced by half compared to control groups. The compound induced a shock in organisms at concentrations between 49.4 µM and 989.4 µM, leading to temporary loss of mobility; however, recovery was noted after 48 hours .

Table 1: Inhibition of Growth by CDNBA

| Concentration (µM) | Cell Growth (cells/ml) | % Inhibition | F Value | p Value |

|---|---|---|---|---|

| 0 | 36.6 | 0 | - | - |

| 73.2 | 20.4 | 44.9 | 57,390 | <0.001 |

| 146.3 | 38.9 | 28.5 | - | - |

| 292.7 | 62.5 | 14.1 | - | - |

| 57,390 | - | - | - | - |

Antimicrobial Activity

The antimicrobial properties of CDNBA have been explored through various studies. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for derivatives of CDNBA were found to be competitive with standard antibiotics, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of CDNBA Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 |

Research indicates that the presence of nitro groups in CDNBA contributes significantly to its antimicrobial activity through redox mechanisms and the generation of reactive oxygen species (ROS). These mechanisms disrupt cellular processes in target microorganisms, leading to growth inhibition or cell death .

Case Studies

In one notable study, the effects of UV photolysis on CDNBA were examined to assess changes in toxicity profiles. The results indicated that photolysis products exhibited increased toxicity over time, significantly affecting the growth of Tetrahymena pyriformis. This underscores the importance of environmental factors on the biological activity of nitroaromatic compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-methoxy-3,5-dinitro-benzoic acid, and how can purity be optimized?

Synthesis involves sequential functionalization of a benzoic acid precursor. Key steps:

Chlorination : Introduce chlorine at the 4-position using FeCl₃ or AlCl₃ catalysts in refluxing chlorinated solvents (e.g., CCl₄) .

Methoxy Group Addition : Perform nucleophilic substitution (e.g., Williamson ether synthesis) at the 2-position using NaOCH₃ or K₂CO₃ in DMF .

Nitration : Use mixed HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at 3 and 5 positions, avoiding over-nitration .

Purification : Recrystallize from DMSO/water (1:3) or use silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) for ≥97.0% purity (HPLC validation) .

Q. What analytical techniques are critical for characterizing this compound?

- HPLC : Purity assessment (>95% by HLC methods) with C18 columns and acetonitrile/water mobile phase .

- NMR : Confirm substitution patterns (¹H NMR: δ 8.2–8.4 ppm for aromatic protons; ¹³C NMR: ~170 ppm for carboxylic acid) .

- Mass Spectrometry : ESI-MS in negative ion mode for molecular weight confirmation (m/z 246.56) .

- FTIR : Detect functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What safety protocols are essential during handling?

- Ventilation : Use fume hoods due to potential NOₓ and HCl gas release during reactions .

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of nitro groups .

Advanced Research Questions

Q. How can mechanistic insights into nitration regioselectivity improve synthesis efficiency?

The 3,5-dinitro pattern arises from meta-directing effects of the methoxy and chloro groups. Computational modeling (DFT) predicts electron-deficient aromatic rings favor nitration at positions ortho/para to electron-withdrawing groups. Optimize reaction conditions:

- Use diluted HNO₃ (65%) with H₂SO₄ as a catalyst at 0°C to minimize side reactions.

- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. How to resolve contradictions in solubility data (e.g., DMSO vs. water)?

Discrepancies arise from pH-dependent ionization of the carboxylic acid group:

- Acidic Conditions : Protonated form (low solubility in water, ~1.2 mg/mL at pH 2).

- Basic Conditions : Deprotonated (solubility increases to ~15 mg/mL at pH 10) .

Method : Conduct solubility studies using phosphate buffers (pH 2–12) with UV-Vis quantification (λmax = 270 nm) .

Q. What biological activity hypotheses exist based on structural analogs?

- Antimicrobial Potential : Nitro groups may disrupt bacterial electron transport chains (observed in 3,5-dichloro-4-hydroxybenzoic acid derivatives) .

- Enzyme Inhibition : Structural similarity to salicylic acid suggests COX-2 inhibition (test via ELISA with IC₅₀ determination) .

Q. What degradation pathways occur under thermal or photolytic stress?

- Thermal Degradation : At >150°C, decarboxylation forms 4-chloro-2-methoxy-3,5-dinitrotoluene (GC-MS confirmation) .

- Photolysis : UV exposure (254 nm) cleaves nitro groups, producing chlorinated phenolic byproducts (HPLC-MS monitoring advised) .

Q. How can computational modeling predict reactivity in novel reactions?

Properties

Molecular Formula |

C8H5ClN2O7 |

|---|---|

Molecular Weight |

276.59 g/mol |

IUPAC Name |

4-chloro-2-methoxy-3,5-dinitrobenzoic acid |

InChI |

InChI=1S/C8H5ClN2O7/c1-18-7-3(8(12)13)2-4(10(14)15)5(9)6(7)11(16)17/h2H,1H3,(H,12,13) |

InChI Key |

CDUXIFUXXYHOFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1C(=O)O)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.